molecular formula C7H9NO2S B1145941 (R)-2-Amino-3-(thiophen-3-yl)propanoic acid CAS No. 152612-26-5

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Cat. No.: B1145941
CAS No.: 152612-26-5
M. Wt: 171.22
InChI Key:
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Description

®-2-Amino-3-(thiophen-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom, attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the use of thiophene derivatives and amino acid precursors. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester, can be employed to synthesize aminothiophene derivatives . Another method involves the Paal-Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods: Industrial production of ®-2-Amino-3-(thiophen-3-yl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the ring.

Scientific Research Applications

®-2-Amino-3-(thiophen-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Thiophene: The parent compound with a simple thiophene ring.

    2-Aminothiophene: A derivative with an amino group attached to the thiophene ring.

    3-Aminopropylthiophene: A compound with an amino group and a propyl chain attached to the thiophene ring.

Uniqueness: ®-2-Amino-3-(thiophen-3-yl)propanoic acid is unique due to the presence of both an amino acid structure and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIZSAUUYAGTMS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152612-27-6
Record name beta-3-Thienyl-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152612276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-3-THIENYL-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY3AJ5XSB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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